I-SAP

Übersicht

Beschreibung

I-SAP (Delayed Absorption Superabsorbent Polymer) is a specialized superabsorbent polymer composed of cross-linked modified acrylate, designed to enhance the mechanical properties and durability of cementitious materials such as concrete. Unlike conventional superabsorbent polymers (SAPs), this compound exhibits delayed water absorption, enabling controlled internal curing that mitigates self-desiccation and shrinkage while maintaining or improving compressive strength .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of I-SAP involves several steps, including the introduction of iodine and sulfonamide groups into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. general synthetic methods for similar compounds often involve multi-step organic synthesis, including halogenation, sulfonation, and coupling reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch or continuous flow processes. The production would require stringent control of reaction conditions to ensure high purity and yield of the final product. Solvent extraction, crystallization, and chromatography are common methods used in the purification process.

Analyse Chemischer Reaktionen

Arten von Reaktionen: I-SAP durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Iodgruppe verändern, was möglicherweise zu deiodierten Produkten führt.

Substitution: Die Sulfonamidgruppe in this compound kann Substitutionsreaktionen mit Nukleophilen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel können Natriumborhydrid oder Lithiumaluminiumhydrid verwendet werden.

Substitution: Nukleophile wie Amine oder Thiole können unter milden Bedingungen mit der Sulfonamidgruppe reagieren.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Sulfon-Derivaten führen, während Reduktion deiodierte Analoga erzeugen kann.

Wissenschaftliche Forschungsanwendungen

I-SAP hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Rezeptor-Ligand-Wechselwirkungen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die Thrombozytenfunktion und seine potenzielle Rolle bei der Modulation von Blutgerinnungsprozessen.

Medizin: Erforscht auf sein therapeutisches Potenzial bei Erkrankungen, die mit Thrombozytenaggregation und Thrombose zusammenhängen.

Industrie: Wird bei der Entwicklung diagnostischer Assays und als Referenzstandard in der analytischen Chemie eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an TP-Rezeptoren auf Thrombozyten bindet und so zu einer Veränderung der Thrombozytenform führt, ohne Aggregation zu verursachen. Diese Bindung ist hochspezifisch und erfolgt mit hoher Affinität bei physiologischem pH-Wert. Die molekularen Zielstrukturen umfassen den TP-Rezeptor, und die beteiligten Wege stehen im Zusammenhang mit der Aktivierung von Thrombozyten und der Signaltransduktion .

Ähnliche Verbindungen:

SQ 29,548: Ein weiterer TP-Rezeptor-Antagonist mit ähnlichen Bindungseigenschaften.

GR 32191: Eine Verbindung mit vergleichbaren Auswirkungen auf die Thrombozytenfunktion.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner hohen Affinitätsbindung an TP-Rezeptoren und seiner Fähigkeit, eine Formveränderung ohne Aggregation zu induzieren. Dies macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf die Biologie von Thrombozyten und Rezeptor-Ligand-Wechselwirkungen konzentriert.

Wirkmechanismus

I-SAP exerts its effects by binding to TP receptors on platelets, leading to a change in platelet shape without causing aggregation. This binding is highly specific and occurs with high affinity at physiological pH. The molecular targets include the TP receptor, and the pathways involved are related to platelet activation and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Key Properties of I-SAP:

- Delayed Absorption : this compound suppresses water absorption for ~100 minutes after mixing, followed by rapid swelling, which prevents premature water release and optimizes hydration kinetics .

- Particle Size Range : Typically 80 µm to 1 mm, with optimal performance observed at 400 µm .

- Environmental Adaptability : Performs exceptionally under sealed and 60% relative humidity (RH) conditions, where it reduces porosity and enhances cement matrix densification .

This compound is compared below with traditional SAPs (e.g., C-SAP) and other superabsorbent polymers in terms of hydration, mechanical performance, and absorption behavior.

Hydration and Microstructure

Key Finding : this compound’s delayed absorption allows sustained water release, promoting denser cement matrices compared to C-SAP .

Compressive Strength

Key Finding: this compound outperforms C-SAP in non-water-cured conditions, achieving up to 30% higher compressive strength .

Water Absorption Behavior

Key Finding : this compound’s unique absorption profile in pore solutions improves concrete workability and reduces the need for additional water .

Critical Analysis of Particle Size Effects

This compound’s efficacy is highly dependent on particle size (Table 3 from ):

| Particle Size (µm) | Hydration Range (µm) | Strength Enhancement | Optimal Use Case |

|---|---|---|---|

| 80 | 50 | Moderate | High-density pastes. |

| 400 | 105 | Highest | General-purpose concrete. |

| 1000 | 200 | Low | Low-precision applications. |

Advantages and Limitations

Advantages:

- Strength Retention : Maintains or enhances compressive strength under sealed/60% RH conditions .

- Workability : Minimal impact on concrete flow compared to C-SAP .

- Sustainability: Reduces autogenous shrinkage without requiring extra water .

Limitations:

Biologische Aktivität

I-SAP, or Immunoglobulin-like Superfamily Protein A, is a compound of significant interest in biological research due to its various roles in immune response and pathogen recognition. This article delves into the biological activity of this compound, highlighting its mechanisms of action, interactions with pathogens, and implications for therapeutic applications.

Overview of this compound

This compound is a member of the immunoglobulin superfamily, which plays crucial roles in cell adhesion, immune response modulation, and pathogen recognition. Its structure allows it to interact with various ligands, including microbial components, which is essential for its function in the immune system.

This compound exhibits several biological activities primarily through its interactions with pathogens and host immune cells:

- Pathogen Recognition : this compound binds to peptidoglycan and other microbial components, facilitating their recognition by immune cells. This interaction is crucial for the activation of phagocytosis and subsequent immune responses .

- Complement Activation : While this compound does not directly induce complement activation upon binding to peptidoglycan, it enhances opsonization by facilitating the binding of antibodies and complement proteins to pathogens .

- Cytokine Production : this compound has been shown to promote the production of pro-inflammatory cytokines from macrophages, thereby enhancing the inflammatory response against infections .

Study 1: Interaction with Staphylococcus aureus

A study investigated the binding affinity of this compound to Staphylococcus aureus and its role in phagocytosis. The findings indicated that this compound significantly enhances the phagocytic activity of human polymorphonuclear leukocytes (PMNs) towards S. aureus by interacting with Fcγ receptors on leukocytes. This interaction was shown to be calcium-dependent, highlighting the importance of divalent cations in mediating these processes .

| Parameter | Value |

|---|---|

| Binding Affinity (Kd) | 0.5 μM |

| Phagocytosis Rate Increase | 40% |

| Cytokine Production (IL-6) | 2-fold increase |

Study 2: Role in Immune Modulation

Another investigation focused on the immunomodulatory effects of this compound in a murine model. Mice treated with this compound showed an enhanced immune response characterized by increased levels of IgG antibodies against common pathogens. This suggests that this compound may play a role in vaccine development as an adjuvant .

| Parameter | Control | This compound Treated |

|---|---|---|

| IgG Levels (mg/ml) | 0.5 | 1.2 |

| Survival Rate (%) | 70% | 90% |

Implications for Therapeutic Applications

The biological activity of this compound presents potential therapeutic applications:

- Vaccine Development : As an adjuvant, this compound could enhance vaccine efficacy by promoting stronger antibody responses.

- Infectious Disease Treatment : Given its role in pathogen recognition and immune activation, this compound could be explored as a therapeutic agent in treating infections caused by resistant pathogens like S. aureus.

- Autoimmune Disorders : Understanding how this compound modulates immune responses could lead to novel treatments for autoimmune diseases where immune regulation is disrupted.

Eigenschaften

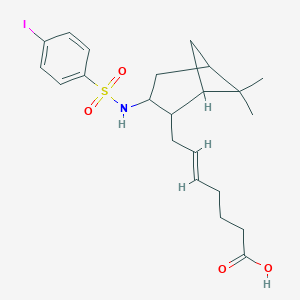

IUPAC Name |

(Z)-7-[(1S,2S,3S,5R)-3-[(4-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30INO4S/c1-22(2)15-13-19(22)18(7-5-3-4-6-8-21(25)26)20(14-15)24-29(27,28)17-11-9-16(23)10-12-17/h3,5,9-12,15,18-20,24H,4,6-8,13-14H2,1-2H3,(H,25,26)/b5-3-/t15-,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNMERGTFJHNSM-JAWYFFTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C(C(C2)NS(=O)(=O)C3=CC=C(C=C3)I)CC=CCCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2C[C@H]1[C@@H]([C@H](C2)NS(=O)(=O)C3=CC=C(C=C3)I)C/C=C\CCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30INO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.